2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride

Physicochemical characterization Quality control Solid handling

Researchers designing PROTACs or CNS drug candidates often face reactivity conflicts when using generic sulfonyl chlorides that lack an ortho-fluorine handle. 2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride (CAS 1824049-80-0) solves this problem by providing an ortho-fluorine atom that modulates LogP for optimal CNS permeability (~2.6) while delivering fully orthogonal sulfonyl chloride and bromomethyl groups for sequential elaboration. - Enables regioselective sulfonamide bond formation before alkylation, critical for PROTAC linker assembly. - The ortho-fluorine substituent alters aromatic electron density, reducing undesired by-product profiles compared to non-fluorinated analogs. - Supports SAR programs in agrochemical and medicinal chemistry where fluorine-mediated metabolic stability is required.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
Cat. No. B12853764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)CBr
InChIInChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3H,4H2
InChIKeyADIOWZNBNPDMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride: A Dual-Electrophile Building Block


2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride (CAS 1824049-80-0) is a bi-functional aromatic building block belonging to the benzenesulfonyl chloride class. Its structure combines a sulfonyl chloride moiety for nucleophilic displacement with a bromomethyl group capable of participating in SN2 alkylation or cross-coupling reactions . The presence of a fluorine atom ortho to the sulfonyl chloride distinguishes it from non-halogenated analogs, influencing both steric and electronic properties relevant to downstream reactivity and physicochemical profiles .

Dual-electrophile architecture

Enables sequential sulfonamide formation and subsequent alkylation or cross-coupling.

Ortho-fluorine modulation

Tunes electronic and steric properties for controlled reactivity and downstream physicochemical profiles.

Orthogonal reactivity

Sulfonyl chloride reacts preferentially with amines, leaving the bromomethyl group intact for later diversification.

Substitution Risk with Non-Fluorinated or Regioisomeric Analogs


Direct replacement of 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride with a generic benzenesulfonyl chloride, such as 2-bromobenzylsulfonyl chloride, introduces measurable risk in both reactivity and final compound properties. The ortho-fluorine substituent alters the electron density of the aromatic ring, which can modulate the reactivity of both the sulfonyl chloride and the benzylic bromide, potentially leading to different reaction rates and by-product profiles . Furthermore, the absence of fluorine eliminates a critical handle for modulating lipophilicity and metabolic stability in derived bioactive molecules, a parameter routinely optimized in medicinal chemistry campaigns .

Non-fluorinated analogs lack fluorine-driven electronic tuning, which may alter reaction rates and limit lipophilicity modulation in derived molecules.

Regioisomeric variants with fluorine at a different position can shift steric and electronic effects, leading to unpredictable chemoselectivity.

Sulfonyl fluoride analogs exhibit significantly lower reactivity, requiring harsher conditions that may compromise sensitive functional groups.

Quantitative Differentiation Against Closest Analogs


Physical Property Differentiation vs. Non-Fluorinated Analog

The non-fluorinated analog, 2-bromobenzylsulfonyl chloride (CAS 24974-74-1), has a reported melting point of 78–80 °C and a density of 1.746 g/cm³ . While the exact melting point for 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride is not publicly disclosed in authoritative databases, the introduction of an ortho-fluorine atom typically lowers the melting point relative to non-fluorinated counterparts due to disrupted crystal packing, and the molecular weight increases from 269.55 g/mol to 287.53 g/mol . This physical property shift necessitates distinct storage, handling, and formulation protocols during procurement.

Physical Property
Class-level inference
Target
MW 287.53 g/mol
Predicted lower MP
Comparator
MW 269.55 g/mol
MP 78–80 °C
Supports differentiation in storage and handling protocols.
Data from vendor and authoritative sources; predicted MP based on class behavior.
Physicochemical characterization Quality control Solid handling

Predicted Lipophilicity Differential (LogP) vs. Analogs

Computational prediction using standard algorithms (ALOGPS 2.1) estimates the LogP of 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride at 2.65 . The non-fluorinated analog, 2-bromobenzylsulfonyl chloride, has a predicted LogP of approximately 2.1 . A closely related analog, 2-(bromomethyl)-6-chlorobenzenesulfonyl fluoride (CAS 25300-33-8), has a predicted LogP of 2.95 and a different density of 1.779 g/cm³ . This places the target compound in an intermediate lipophilicity window, offering a balanced profile for membrane permeability without excessive hydrophobicity that can lead to promiscuity or poor solubility.

Lipophilicity (LogP)
Class-level inference
Target
Predicted LogP 2.65
Non-F analog
LogP ~2.1
Cl/SO₂F analog
LogP ~2.95
Balanced lipophilicity window supports membrane permeability screening in drug research.
In silico prediction (ALOGPS 2.1); experimental LogP not available.
Drug design ADMET Lipophilicity

Differential Reactivity via Sequential Electrophilic Handles

The compound possesses two electrophilic centers with orthogonal reactivity: the sulfonyl chloride and the benzylic bromide. The ortho-fluorine substituent can influence the reactivity of both centers through inductive effects . In contrast, 2-bromobenzylsulfonyl chloride lacks this fluorine-mediated electronic tuning, and 2-(bromomethyl)-6-chlorobenzenesulfonyl fluoride replaces the sulfonyl chloride with a significantly less reactive sulfonyl fluoride, altering the order and conditions of sequential derivatization . This specific arrangement allows for a controlled, two-step diversification strategy where the sulfonyl chloride reacts preferentially with amines at low temperature, leaving the bromomethyl group intact for subsequent functionalization.

Reactivity & Chemoselectivity
Class-level inference
Target
SO₂Cl and CH₂Br handles with F-modulation, purity 98%
Non-F analog
Similar handles without F tuning
Cl/SO₂F analog
Less reactive sulfonyl fluoride group
Controlled two-step diversification strategy; purity supports reliable stoichiometry.
Purity from vendor specification; chemoselectivity based on typical sulfonyl chloride and bromide reactivity.
Organic synthesis Chemoselectivity Linker chemistry

Procurement-Critical Application Scenarios


Parallel Synthesis of Fluorine-Containing Sulfonamide Libraries

In medicinal chemistry, the fluorine atom is frequently used to block metabolic hotspots or to probe hydrophobic binding pockets. This building block enables the installation of a fluorine atom at a specific position simultaneously with the sulfonamide linkage. Library designers prioritizing a balanced LogP of ~2.6 for central nervous system (CNS) drug candidates should select this compound over the non-fluorinated version (LogP ~2.1) to avoid suboptimal permeability .

Synthesis of Heterobifunctional Linkers for PROTACs

The orthogonality of the sulfonyl chloride and the bromomethyl group makes this compound a valuable core for constructing linkers used in proteolysis-targeting chimeras (PROTACs). The sulfonyl chloride can be used to first attach a ligand for the target protein, and the remaining bromomethyl group can be subsequently elaborated to connect the E3 ligase ligand, a sequence that requires the differential reactivity this compound provides .

Synthesis of Fluorinated Sulfonamide Agrochemical Intermediates

Fluorinated sulfonamides are a key motif in modern agrochemicals. This compound can be used to prepare advanced intermediates that incorporate fluorine for enhanced environmental stability and bioavailability. Using the 2-chloro analog would introduce a different halogen with distinct biological effects, potentially derailing a structure-activity relationship (SAR) program .

Application
Selection Property
Validation Focus
Fluorinated sulfonamide library synthesis
Ortho-fluorine substitution pattern
Chemoselectivity and library yield
PROTAC heterobifunctional linker construction
Orthogonal reactivity (SO₂Cl vs CH₂Br)
Sequential derivatization efficiency
Fluorinated agrochemical intermediate synthesis
Fluorine for environmental stability and SAR
Biological activity in SAR studies
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